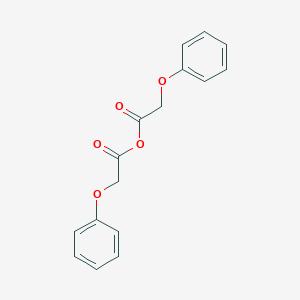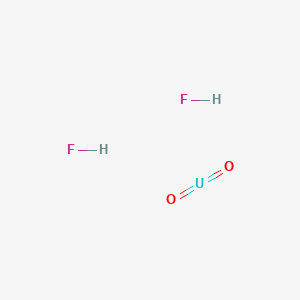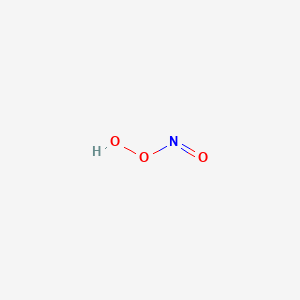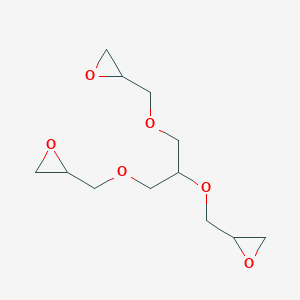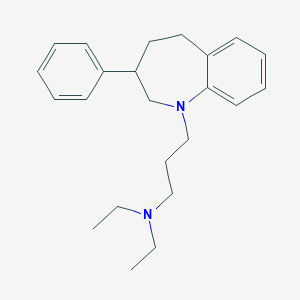
1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine, commonly known as SKF-38393, is a synthetic compound that belongs to the benzazepine family. It is a selective agonist of dopamine D1 receptors and has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
SKF-38393 selectively activates dopamine D1 receptors, leading to an increase in intracellular cAMP levels and the activation of various downstream signaling pathways. This activation of the D1 receptor has been shown to enhance cognitive function, improve motor function, and modulate reward-related behaviors.
Effets Biochimiques Et Physiologiques
SKF-38393 has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the modulation of neurotransmitter release. It has also been shown to improve cognitive function, enhance motor function, and modulate reward-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using SKF-38393 in lab experiments is its selectivity for dopamine D1 receptors, which allows for the specific modulation of downstream signaling pathways. However, one of the limitations of using SKF-38393 is its relatively short half-life, which can make it difficult to maintain a consistent level of activation over extended periods of time.
Orientations Futures
There are several future directions for research involving SKF-38393, including the exploration of its potential therapeutic applications in various neurological disorders, the investigation of its role in learning and memory processes, and the development of more potent and selective agonists of dopamine D1 receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of SKF-38393 and its potential limitations for lab experiments.
Méthodes De Synthèse
The synthesis of SKF-38393 involves the reaction of 2-phenylcyclohexanone with diethylamine and formaldehyde in the presence of sodium borohydride. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the pure compound.
Applications De Recherche Scientifique
SKF-38393 has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has also been used to study the role of dopamine receptors in learning and memory processes.
Propriétés
Numéro CAS |
14760-55-5 |
|---|---|
Nom du produit |
1-(gamma-Diethylaminopropyl)-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
Formule moléculaire |
C23H32N2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
N,N-diethyl-3-(3-phenyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl)propan-1-amine |
InChI |
InChI=1S/C23H32N2/c1-3-24(4-2)17-10-18-25-19-22(20-11-6-5-7-12-20)16-15-21-13-8-9-14-23(21)25/h5-9,11-14,22H,3-4,10,15-19H2,1-2H3 |
Clé InChI |
XQEVOZNBZIKIDB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CC(CCC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCCN1CC(CCC2=CC=CC=C21)C3=CC=CC=C3 |
Synonymes |
1-[3-(Diethylamino)propyl]-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



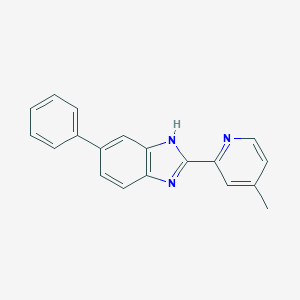


![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
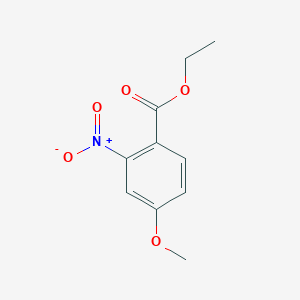
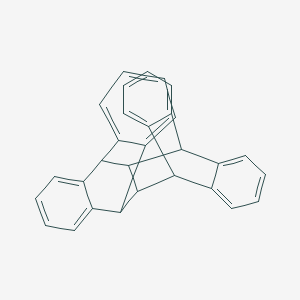
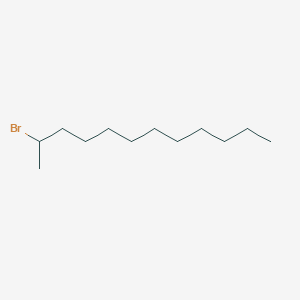
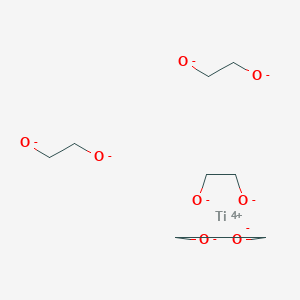
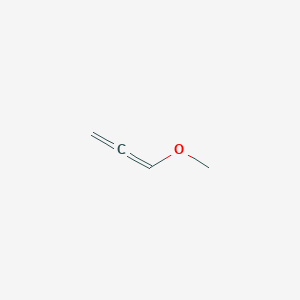
![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
